molecular formula C26H26N2O4S B216219 N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide

N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide

Cat. No. B216219
M. Wt: 462.6 g/mol
InChI Key: VPFWURDAAOWATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide, also known as NS8593, is a small molecule that has been studied extensively for its potential therapeutic applications. This compound was first synthesized in 2006 and has since been investigated for its effects on ion channels and cellular signaling pathways.

Mechanism of Action

N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide acts as a positive allosteric modulator of SK channels, increasing their activity and thereby reducing neuronal excitability. This mechanism of action has been shown to be effective in animal models of epilepsy and Parkinson's disease, suggesting that N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide may have therapeutic potential for these conditions.
Biochemical and Physiological Effects:
In addition to its effects on SK channels, N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide has also been shown to modulate other ion channels and cellular signaling pathways. These effects include inhibition of voltage-gated calcium channels, activation of TRPC3 channels, and inhibition of the NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide is its specificity for SK channels, which allows for targeted modulation of neuronal excitability. However, the compound's potency and efficacy can vary depending on the experimental conditions, which may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research on N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide, including:
1. Further investigation of its effects on other ion channels and cellular signaling pathways.
2. Development of more potent and selective SK channel modulators based on the structure of N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide.
3. Evaluation of N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide's therapeutic potential for other neurological disorders beyond epilepsy and Parkinson's disease.
4. Investigation of the compound's pharmacokinetics and toxicity in animal models to determine its suitability for clinical development.
In conclusion, N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide is a promising small molecule with potential therapeutic applications for neurological disorders. Its effects on ion channels and cellular signaling pathways make it a valuable tool for studying neuronal excitability and identifying new targets for drug development. Further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide involves a multi-step process that begins with the reaction of 4-methylpiperidine with 4-nitrobenzenesulfonyl chloride to form the intermediate 4-(4-methylpiperidino)benzenesulfonyl chloride. This intermediate is then reacted with 9H-xanthene-9-carboxylic acid to yield N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide.

Scientific Research Applications

N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide has been studied extensively for its effects on ion channels, particularly the small-conductance calcium-activated potassium (SK) channels. These channels play a critical role in regulating neuronal excitability and have been implicated in a range of neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.

properties

Product Name

N-{4-[(4-methylpiperidino)sulfonyl]phenyl}-9H-xanthene-9-carboxamide

Molecular Formula

C26H26N2O4S

Molecular Weight

462.6 g/mol

IUPAC Name

N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-9H-xanthene-9-carboxamide

InChI

InChI=1S/C26H26N2O4S/c1-18-14-16-28(17-15-18)33(30,31)20-12-10-19(11-13-20)27-26(29)25-21-6-2-4-8-23(21)32-24-9-5-3-7-22(24)25/h2-13,18,25H,14-17H2,1H3,(H,27,29)

InChI Key

VPFWURDAAOWATA-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35

Origin of Product

United States

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